QTX125
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Overview
Description
QTX125 is a highly selective inhibitor of histone deacetylase 6 (HDAC6), designed to reduce the side effects associated with other histone deacetylase inhibitors while enhancing therapeutic activity. It has shown significant antitumor effects, particularly in mantle cell lymphoma, without exhibiting genotoxicity or cardiotoxicity .
Preparation Methods
The synthesis of QTX125 involves the preparation of a compound with the molecular formula C23H19N3O5Industrial production methods focus on optimizing the yield and purity of this compound, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
QTX125 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
QTX125 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of histone deacetylase 6 in various biochemical pathways.
Biology: this compound is employed in research to understand the mechanisms of cell growth, apoptosis, and differentiation.
Medicine: The compound is being investigated for its potential therapeutic effects in treating cancers, particularly mantle cell lymphoma and colorectal cancer. .
Industry: This compound is used in the development of new therapeutic agents and in the study of epigenetic regulation mechanisms
Mechanism of Action
QTX125 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated α-tubulin, which disrupts the function of microtubules and induces apoptosis in cancer cells. The compound’s selectivity for histone deacetylase 6 over other histone deacetylases minimizes off-target effects and enhances its therapeutic potential .
Comparison with Similar Compounds
QTX125 is unique in its high selectivity for histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A non-selective histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: Another non-selective histone deacetylase inhibitor with broad-spectrum activity against various cancers.
Ricolinostat: A selective histone deacetylase 6 inhibitor, similar to this compound, but with different pharmacokinetic properties and therapeutic profiles.
This compound stands out due to its superior selectivity and reduced side effects, making it a promising candidate for further development and clinical use .
Properties
CAS No. |
1279698-31-5 |
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Molecular Formula |
C23H19N3O5 |
Molecular Weight |
417.42 |
IUPAC Name |
3-(3-Furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole2-carboxamide |
InChI |
InChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28) |
InChI Key |
OUFJXJJAONPLLU-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=COC=C2)C=C(C3=CC=C(O)C=C3)N1)NCC4=CC=C(C(NO)=O)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QTX-125; QTX 125; QTX125 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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